



Quantitative analysis of Norgestimate in plasma using Norgestimate-d3

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Compound of Interest		
Compound Name:	Norgestimate-d3	
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Application Notes: Quantitative Analysis of Norgestimate in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

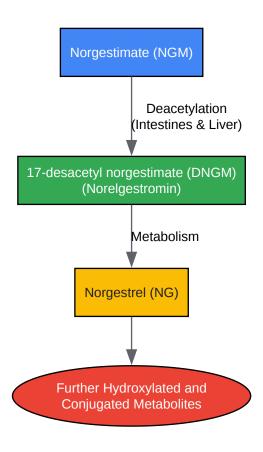
Norgestimate (NGM) is a synthetic progestin widely used in oral contraceptives. Following administration, norgestimate is rapidly and extensively metabolized, primarily to 17-desacetyl norgestimate (norelgestromin, DNGM), which is a major active metabolite, and subsequently to norgestrel (NG).[1][2] Due to this rapid conversion, circulating concentrations of the parent drug, norgestimate, are very low.[3] Historically, bioequivalence studies for oral contraceptives containing norgestimate focused on the measurement of its active metabolite, 17-desacetyl norgestimate.[4] However, with the advent of highly sensitive analytical instrumentation, health authorities now often require the demonstration of bioequivalence for the parent drug as well. [4]

This document provides detailed application notes and protocols for the simultaneous quantitative analysis of norgestimate and its primary active metabolite, 17-desacetyl norgestimate, in human plasma using their respective deuterated internal standards (Norgestimate-d6 and 17-desacetyl norgestimate-d6) by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of stable isotopelabeled internal standards ensures high accuracy and precision in the quantification.



Metabolic Pathway of Norgestimate

Norgestimate undergoes rapid first-pass metabolism in the intestines and liver. The primary metabolic pathway involves deacetylation to form 17-desacetyl norgestimate (norelgestromin), which is a potent progestin.[1][2] This metabolite is then further metabolized to other compounds, including norgestrel. The metabolic cascade is crucial for the pharmacological activity of the drug.



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Caption: Metabolic conversion of Norgestimate to its active metabolites.

Experimental Protocols

This section details the validated UPLC-MS/MS method for the simultaneous quantification of norgestimate and 17-desacetyl norgestimate in human plasma.[4]

Materials and Reagents

Norgestimate (NGM) reference standard



- 17-desacetyl norgestimate (DNGM) reference standard
- Norgestimate-d6 (NGM-d6) internal standard
- 17-desacetyl norgestimate-d6 (DNGM-d6) internal standard
- Human plasma (with sodium fluoride/potassium oxalate as anticoagulant to minimize ex-vivo conversion)[4]
- Hexane
- Ethyl acetate
- Methanol
- Acetonitrile
- · Dansyl chloride
- Formic acid
- Water (UPLC-MS grade)

Sample Preparation

The sample preparation involves liquid-liquid extraction followed by a derivatization step to enhance the mass spectrometric response.[4]

- Pipette 0.4 mL of human plasma into a clean microcentrifuge tube.
- Add the internal standard solution (containing NGM-d6 and DNGM-d6).
- Add extraction solvent (hexane/ethyl acetate mixture).
- Vortex mix thoroughly to ensure efficient extraction.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic supernatant to a new tube.



- Evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitute the dried extract and derivatize with dansyl chloride.
- Reconstitute the final derivatized sample in methanol for UPLC-MS/MS analysis.

Liquid Chromatography Conditions

- System: Waters Acquity UPLC
- Column: Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 μm)[4]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: Gradient elution
- Run Time: Approximately 4.4 minutes[4]

Mass Spectrometry Conditions

- System: Triple quadrupole mass spectrometer
- Ionization: Electrospray Ionization (ESI), positive ion mode
- Scan Type: Multiple Reaction Monitoring (MRM)

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Norgestimate (derivatized)	Value	Value
Norgestimate-d6 (derivatized)	Value	Value
17-desacetyl norgestimate (derivatized)	Value	Value
17-desacetyl norgestimate-d6 (derivatized)	Value	Value



(Note: Specific m/z transitions for the derivatized compounds need to be optimized in the laboratory.)

Quantitative Data Summary

The following tables summarize the performance characteristics of the validated UPLC-MS/MS method for the simultaneous determination of Norgestimate and 17-desacetyl norgestimate.[4]

Calibration Curve and Linearity

Analyte	Calibration Curve Range (pg/mL)	Correlation Coefficient (r²)
Norgestimate (NGM)	5 - 500	≥ 0.99
17-desacetyl norgestimate (DNGM)	25 - 2500	≥ 0.99

Precision and Accuracy

Analyte	QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Norgestimate	LQC, MQC, HQC	< 15%	< 15%	85 - 115%
17-desacetyl norgestimate	LQC, MQC, HQC	< 15%	< 15%	85 - 115%

(Note: LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control)

For a related method focusing solely on 17-desacetyl norgestimate, the intra-run and inter-run precision and accuracy were reported to be within 10%.[5][6]

Recovery

The extraction recovery of the analytes and their internal standards is a critical parameter for method performance.



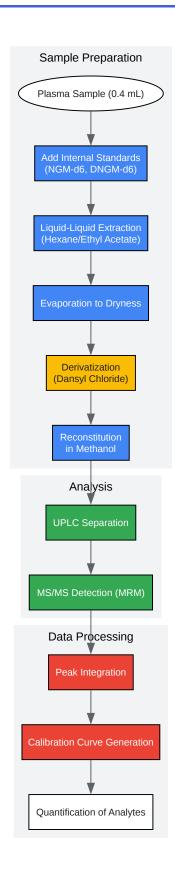
Analyte	Mean Recovery (%)
17-desacetyl norgestimate	96.30[5][6]
17-desacetyl norgestimate-d6	93.90[5][6]

(Note: Recovery data for Norgestimate and Norgestimate-d6 from the simultaneous assay were not explicitly detailed in the provided search results but are expected to be consistent and reproducible.)

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from sample collection to data analysis.





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Caption: Workflow for Norgestimate analysis in plasma.



Conclusion

The described UPLC-MS/MS method provides a sensitive, specific, and reproducible approach for the simultaneous quantification of norgestimate and its active metabolite, 17-desacetyl norgestimate, in human plasma. The use of deuterated internal standards and a robust sample preparation procedure ensures reliable data for pharmacokinetic and bioequivalence studies. This methodology is essential for drug development professionals and researchers working with norgestimate-containing formulations.

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